4,5-Dioxo-4,5-seco-11(13)-cadinen-12-oic acid 4,5-Dioxo-4,5-seco-11(13)-cadinen-12-oic acid 2-[(1R,2R,3S,4R)-2-formyl-4-methyl-3-(3-oxobutyl)cyclohexyl]prop-2-enoic Acid is a natural product found in Artemisia annua with data available.
Brand Name: Vulcanchem
CAS No.: 137288-61-0
VCID: VC21323277
InChI: InChI=1S/C15H22O4/c1-9-4-6-13(11(3)15(18)19)14(8-16)12(9)7-5-10(2)17/h8-9,12-14H,3-7H2,1-2H3,(H,18,19)/t9-,12+,13+,14-/m1/s1
SMILES: CC1CCC(C(C1CCC(=O)C)C=O)C(=C)C(=O)O
Molecular Formula: C15H22O4
Molecular Weight: 266.33 g/mol

4,5-Dioxo-4,5-seco-11(13)-cadinen-12-oic acid

CAS No.: 137288-61-0

Cat. No.: VC21323277

Molecular Formula: C15H22O4

Molecular Weight: 266.33 g/mol

* For research use only. Not for human or veterinary use.

4,5-Dioxo-4,5-seco-11(13)-cadinen-12-oic acid - 137288-61-0

Specification

CAS No. 137288-61-0
Molecular Formula C15H22O4
Molecular Weight 266.33 g/mol
IUPAC Name 2-[(1R,2R,3S,4R)-2-formyl-4-methyl-3-(3-oxobutyl)cyclohexyl]prop-2-enoic acid
Standard InChI InChI=1S/C15H22O4/c1-9-4-6-13(11(3)15(18)19)14(8-16)12(9)7-5-10(2)17/h8-9,12-14H,3-7H2,1-2H3,(H,18,19)/t9-,12+,13+,14-/m1/s1
Standard InChI Key ZUVZYHLJLPPRFY-IGJVIKARSA-N
Isomeric SMILES C[C@@H]1CC[C@H]([C@@H]([C@H]1CCC(=O)C)C=O)C(=C)C(=O)O
SMILES CC1CCC(C(C1CCC(=O)C)C=O)C(=C)C(=O)O
Canonical SMILES CC1CCC(C(C1CCC(=O)C)C=O)C(=C)C(=O)O

Introduction

Chemical Properties and Structure

4,5-Dioxo-4,5-seco-11(13)-cadinen-12-oic acid is a complex organic compound characterized by its unique structural features. It contains a cyclohexyl ring with multiple substituents, including a formyl group, a methyl group, and a 3-oxobutyl group, along with a prop-2-enoic acid moiety. The presence of these functional groups contributes to its diverse chemical reactivity and biological properties. These structural elements enable the compound to interact with various biological targets, potentially influencing cellular processes and signaling mechanisms.

Basic Chemical Information

The following table summarizes the key chemical properties of 4,5-Dioxo-4,5-seco-11(13)-cadinen-12-oic acid:

PropertyValue
CAS Number137288-61-0
IUPAC Name2-[(1R,2R,3S,4R)-2-formyl-4-methyl-3-(3-oxobutyl)cyclohexyl]prop-2-enoic acid
Molecular FormulaC₁₅H₂₂O₄
Molecular Weight266.33 g/mol
InChI KeyZUVZYHLJLPPRFY-IGJVIKARSA-N
Canonical SMILESCC1CCC(C(C1CCC(=O)C)C=O)C(=C)C(=O)O

The compound's chemical structure features four stereogenic centers, giving it a specific three-dimensional configuration that is crucial for its biological activity. The absolute configuration is designated as (1R,2R,3S,4R), which indicates the spatial arrangement of the substituents around the cyclohexyl ring. This stereochemical specificity likely plays a significant role in its interaction with biological targets.

Source and Synthesis

Synthetic Methods

The synthesis of 4,5-Dioxo-4,5-seco-11(13)-cadinen-12-oic acid typically involves multi-step organic reactions. Starting materials often include cyclohexane derivatives, which undergo functional group transformations to introduce the formyl, methyl, and 3-oxobutyl groups. Key synthetic steps may involve:

  • Aldol condensation reactions to establish the carbon skeleton

  • Oxidation reactions to introduce the carbonyl functionalities

  • Esterification reactions to form the carboxylic acid moiety

  • Stereoselective transformations to ensure the correct configuration at the four stereogenic centers

Industrial production of this compound may utilize optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, selective oxidation, and advanced purification methods like chromatography are employed to achieve the desired product on a larger scale.

Biological Activity

4,5-Dioxo-4,5-seco-11(13)-cadinen-12-oic acid demonstrates significant biological activities, particularly in the areas of anticancer and antimicrobial effects. These properties make it a promising candidate for further development in pharmaceutical research.

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer therapy. It has been shown to interact with multiple target proteins involved in cancer progression. The anticancer effects of this compound are attributed to its ability to regulate gene expression involved in apoptosis and cell cycle control. Molecular docking studies indicate that the compound stabilizes interactions with key proteins involved in tumorigenesis, as shown in the following table:

Target ProteinFunctionInteraction Score
NFKB1Regulates immune response0.22
MAP2K1Involved in MAPK signaling pathway0.12
CDK2Controls cell cycle progression0.10

These interactions suggest a multifaceted approach where the compound can inhibit cancer cell growth through multiple signaling pathways. In vitro studies on human prostate (PC-3) and breast (MDA-MB-231) cancer cell lines have demonstrated that treatment with this compound resulted in significant reductions in cell viability. The cytotoxicity assays indicated a dose-dependent response, highlighting its potential as a chemotherapeutic agent.

Antimicrobial Activity

The antimicrobial activity of 4,5-Dioxo-4,5-seco-11(13)-cadinen-12-oic acid appears to be linked to the disruption of microbial cell membranes and inhibition of essential metabolic pathways. The structure of the compound allows it to integrate into lipid membranes, leading to increased permeability and eventual cell death. A comparative study evaluated the antimicrobial activity of this compound against clinical isolates of E. coli and S. aureus, showing that it exhibited a Minimum Inhibitory Concentration (MIC) value comparable to that of ampicillin, suggesting its potential as an alternative antimicrobial agent.

Research Applications

4,5-Dioxo-4,5-seco-11(13)-cadinen-12-oic acid has diverse applications in scientific research across multiple disciplines. Its unique chemical structure and biological properties make it valuable for various investigational purposes.

Applications in Chemistry

In chemical research, the compound serves as a building block in organic synthesis for the development of complex molecules. Its functional groups provide opportunities for further modifications and derivatizations, allowing chemists to create libraries of related compounds with potentially enhanced properties. The stereochemical complexity of the molecule also makes it interesting for studies in asymmetric synthesis and stereoselective transformations.

Applications in Biology and Medicine

In biological and medical research, 4,5-Dioxo-4,5-seco-11(13)-cadinen-12-oic acid is investigated for:

  • Its potential biological activity and interactions with biomolecules

  • Therapeutic potential in drug development, particularly in targeting specific molecular pathways

  • Structure-activity relationship studies to understand how structural modifications affect biological activity

  • Development of novel anticancer and antimicrobial agents based on its core structure

The compound is described as "a useful organic compound for research related to life sciences," indicating its broader applicability in biological investigations .

Chemical Reactivity

The chemical reactivity of 4,5-Dioxo-4,5-seco-11(13)-cadinen-12-oic acid is largely determined by its functional groups, which can participate in various chemical transformations.

Oxidation and Reduction Reactions

The formyl group in the compound can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide. Conversely, it can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride. These transformations provide routes to create derivatives with modified properties.

Substitution Reactions

The methyl and 3-oxobutyl groups can undergo various substitution reactions, including nucleophilic and electrophilic substitutions. Common reagents for these transformations include halogenating agents, nucleophiles, and electrophiles. The products of these reactions include halogenated derivatives and substituted cyclohexyl compounds, which may possess different biological activities.

Comparative Analysis

When compared to structurally similar compounds, 4,5-Dioxo-4,5-seco-11(13)-cadinen-12-oic acid exhibits unique properties due to its specific structural features.

Structural Analogues

Two notable structural analogues of the compound include:

  • 2-[(1R,2R,3S,4R)-2-formyl-4-methyl-3-(3-hydroxybutyl)cyclohexyl]prop-2-enoic Acid

  • 2-[(1R,2R,3S,4R)-2-formyl-4-methyl-3-(3-oxopropyl)cyclohexyl]prop-2-enoic Acid

Compared to these analogues, 4,5-Dioxo-4,5-seco-11(13)-cadinen-12-oic acid is distinguished by the presence of the 3-oxobutyl group, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other analogs and contributes to its specific applications and effects.

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